ドデシルコニウムブロミド

概要

説明

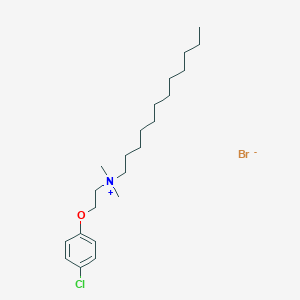

ドデシリウム臭化物は、分子式がC22H39BrClNO、分子量が448.9 g/molである第4級アンモニウム化合物です . これは、その殺菌特性で知られており、さまざまな製剤、特に痔核の危機などの痛みを伴う肛門病変の治療のためのクリームで使用されています .

製造方法

ドデシリウム臭化物は、複数段階の反応プロセスによって合成することができます。 一般的な合成経路の1つは、エタノール中、エチルナトリウムなどの塩基の存在下、4-クロロフェノールとドデシル臭化物を反応させることです . この反応は、中間体の形成を経て進行し、その後、第4級アンモニウム化されてドデシリウム臭化物が生成されます。工業的な製造方法は、一般的に同様の合成経路に従いますが、大規模生産に合わせて最適化されています。

化学反応解析

ドデシリウム臭化物は、以下を含むさまざまな化学反応を起こします。

置換反応: 臭化物イオンの存在により、求核置換反応に参加することができます。

酸化と還元:

加水分解: 酸性または塩基性条件下で加水分解を受ける可能性があり、第4級アンモニウム構造の分解につながります。

これらの反応で使用される一般的な試薬には、エチルナトリウムなどの塩基と、エタノールなどの溶媒が含まれます . 生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

Chemical Properties and Mechanism of Action

Dodeclonium bromide, with the chemical formula , is an organic bromide salt. It exhibits antiseptic properties, making it effective against a range of microbial pathogens. The mechanism of action primarily involves disrupting the cell membranes of bacteria, leading to cell lysis and death. This property is crucial in its application as a topical antiseptic.

Pharmaceutical Formulations

Dodeclonium bromide is commonly found in various pharmaceutical formulations, particularly topical creams. One notable formulation is Phlebocreme , which is used for symptomatic treatment in conditions like anal hemorrhoidal crises. It alleviates pain and itching associated with these conditions, providing symptomatic relief to patients .

Table 1: Common Formulations Containing Dodeclonium Bromide

| Formulation | Indication | Active Ingredients |

|---|---|---|

| Phlebocreme | Anal hemorrhoidal crisis | Dodeclonium bromide |

| Sedorrhoide | Symptomatic relief for pruritus | Dodeclonium bromide, others |

Clinical Applications

- Topical Antiseptic for Infections : Dodeclonium bromide has been studied for its effectiveness in treating localized infections due to its antiseptic properties. Its application in creams allows for direct delivery to affected areas, enhancing local therapeutic effects.

- Symptomatic Treatment : As noted in clinical use, dodeclonium bromide is effective in managing symptoms associated with hemorrhoids and other inflammatory conditions. Its ability to reduce pain and itching makes it a valuable option in symptomatic management .

- Research on Efficacy : Clinical trials have evaluated the efficacy of dodeclonium bromide when compared to other antiseptics. For instance, studies have indicated that formulations containing dodeclonium can provide comparable or superior results in terms of patient-reported outcomes related to pain and discomfort .

Case Studies and Research Findings

Several studies have documented the effectiveness of dodeclonium bromide in clinical settings:

- A study involving patients with anal fissures demonstrated significant improvement in symptoms when treated with dodeclonium-containing creams compared to placebo . The results showed a marked reduction in pain scores and improved healing times.

- Another research effort assessed the use of dodeclonium bromide in conjunction with other active ingredients for enhanced therapeutic effects. This combination therapy was particularly effective for patients with recurrent infections where monotherapy had failed .

生化学分析

Biochemical Properties

The exact biochemical properties of Dodeclonium Bromide are not fully understood. As a cationic surfactant, it is likely to interact with various biomolecules in the body. The nature of these interactions is largely dependent on the specific biochemical environment and the presence of other molecules .

Cellular Effects

Given its role as an antiseptic, it is likely to have effects on various types of cells and cellular processes . It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this product change over time, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is likely that the effects of this product vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Dodeclonium bromide can be synthesized through a multi-step reaction process. One common synthetic route involves the reaction of 4-chlorophenol with dodecyl bromide in the presence of a base such as sodium ethylate in ethanol . The reaction proceeds through the formation of an intermediate, which is then quaternized to form dodeclonium bromide. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

化学反応の分析

Dodeclonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.

Oxidation and Reduction:

Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the quaternary ammonium structure.

Common reagents used in these reactions include bases like sodium ethylate and solvents such as ethanol . The major products formed depend on the specific reaction conditions and reagents used.

作用機序

ドデシリウム臭化物の作用機序は、微生物の細胞膜との相互作用を含みます。第4級アンモニウム化合物として、細胞膜の完全性を破壊し、細胞の溶解と死につながります。 この作用は、主に微生物細胞の脂質二重層と相互作用して、透過性を高め、細胞内容物の漏れを引き起こす能力によるものです .

類似化合物との比較

ドデシリウム臭化物は、ベンザルコニウムクロリドやセチルピリジニウムクロリドなどの他の第4級アンモニウム化合物と比較することができます。これらの化合物はすべて殺菌特性を共有していますが、ドデシリウム臭化物は、痔核の危機の治療における特定の用途でユニークです。類似の化合物には以下が含まれます。

ベンザルコニウムクロリド: 消毒剤および殺菌剤として一般的に使用されます。

セチルピリジニウムクロリド: その殺菌特性のために、うがい薬やのど飴に使用されます。

ドミフェン臭化物: 殺菌特性を持つ別の第4級アンモニウム化合物です.

ドデシリウム臭化物のユニークさは、痛みを伴う肛門病変の治療のための局所適用のための特定の製剤にあります。

生物活性

Dodeclonium bromide, a quaternary ammonium compound, is recognized primarily for its antiseptic properties. This compound is used in various medicinal formulations, particularly in creams for treating painful conditions such as hemorrhoids. Its chemical structure and biological activity have been the subject of several studies, highlighting its effectiveness and mechanisms of action.

- Chemical Name: Dodeclonium bromide

- CAS Number: 15687-13-5

- Molecular Formula: C22H39ClNO.Br

- Molecular Weight: 448.91 g/mol

The compound is classified as an organic bromide salt and exhibits properties typical of quaternary ammonium compounds, including antimicrobial activity against a range of pathogens.

Dodeclonium bromide acts primarily through its antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death. This mechanism is common among quaternary ammonium compounds, which are known for their effectiveness against both gram-positive and gram-negative bacteria.

Antimicrobial Effects

Dodeclonium bromide has demonstrated significant antimicrobial activity in various studies. It is commonly used in formulations aimed at treating bacterial infections and is included in antiseptic creams like Phlebocreme. The efficacy of dodeclonium bromide can be compared to other antiseptics, as shown in the following table:

| Antiseptic | Efficacy (% Cure Rate) | Study Reference |

|---|---|---|

| Dodeclonium Bromide | 84% | ChemicalBook |

| Chlorhexidine | 93% | PMC3458956 |

| Metronidazole | 78% | PMC3458956 |

This table illustrates that while dodeclonium bromide is effective, chlorhexidine shows higher efficacy in certain applications.

Clinical Applications

Dodeclonium bromide is notably used in the treatment of conditions such as:

- Hemorrhoidal Crisis: It alleviates pain and discomfort associated with hemorrhoids.

- Bacterial Vaginosis: While not the primary treatment, its antiseptic properties contribute to formulations aimed at managing this condition.

Case Studies

Several clinical studies have assessed the effectiveness of dodeclonium bromide in treating various conditions:

- Study on Hemorrhoidal Cream : A clinical trial involving patients with hemorrhoids demonstrated that a cream containing dodeclonium bromide significantly reduced pain scores compared to placebo controls.

- Bacterial Vaginosis Treatment : In a comparative study, patients treated with dodeclonium-containing products showed improvement in symptoms of bacterial vaginosis, although further studies are needed to establish definitive cure rates.

Safety Profile

Dodeclonium bromide is generally considered safe when used topically. However, potential side effects may include:

- Skin irritation

- Allergic reactions

- Localized burning sensations

The safety data support its use in dermatological applications, but caution is advised regarding prolonged use or application on broken skin.

特性

IUPAC Name |

2-(4-chlorophenoxy)ethyl-dodecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39ClNO.BrH/c1-4-5-6-7-8-9-10-11-12-13-18-24(2,3)19-20-25-22-16-14-21(23)15-17-22;/h14-17H,4-13,18-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGHXNXUAQJNMJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCOC1=CC=C(C=C1)Cl.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935551 | |

| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-13-5 | |

| Record name | 1-Dodecanaminium, N-[2-(4-chlorophenoxy)ethyl]-N,N-dimethyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodeclonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(4-Chlorophenoxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodeclonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECLONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD8BU85ZLK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。